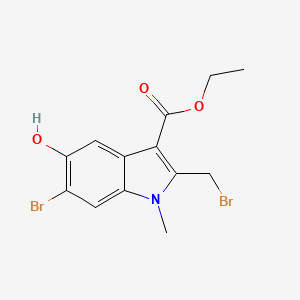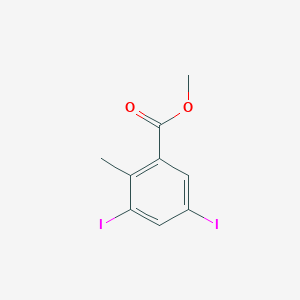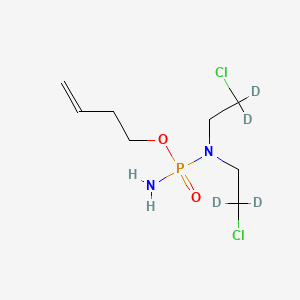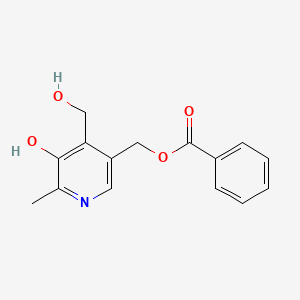
D(-)-Octopamine CSA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D(-)-Octopamine CSA salt: is a compound that combines D(-)-Octopamine with camphorsulfonic acid D(-)-Octopamine is a biogenic amine that is structurally similar to norepinephrine and functions as a neurotransmitter in invertebrates
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of D(-)-Octopamine:
Preparation of Camphorsulfonic Acid:
Industrial Production Methods:
- The industrial production of D(-)-Octopamine CSA salt involves the combination of D(-)-Octopamine with camphorsulfonic acid under controlled conditions to form the salt. The reaction typically involves dissolving both components in a suitable solvent and allowing them to react to form the salt, followed by crystallization and purification.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D(-)-Octopamine can produce quinones, while reduction can yield primary amines.
Scientific Research Applications
Chemistry:
- D(-)-Octopamine CSA salt is used as a chiral resolving agent in the synthesis of enantiomerically pure compounds .
Biology:
- In biological research, D(-)-Octopamine is studied for its role as a neurotransmitter in invertebrates and its effects on various physiological processes.
Medicine:
- D(-)-Octopamine has potential applications in medicine due to its structural similarity to norepinephrine, which may allow it to interact with adrenergic receptors.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- D(-)-Octopamine exerts its effects by binding to adrenergic receptors, similar to norepinephrine. It activates these receptors, leading to various physiological responses such as increased heart rate and muscle contraction.
Pathways Involved:
- The primary pathways involved include the adrenergic signaling pathway, which mediates the effects of catecholamines like norepinephrine and octopamine.
Comparison with Similar Compounds
Camphorsulfonic Acid Derivatives:
Uniqueness:
- D(-)-Octopamine CSA salt is unique due to its combination of a biogenic amine with a strong acid, providing both chiral resolution capabilities and biological activity.
Properties
Molecular Formula |
C18H27NO6S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]phenol;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7-,10-;8-/m10/s1 |
InChI Key |
SBWNMCJSHGVZDX-KJEBDRKJSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1[C@H](CN)O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1C(CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)


![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)

amine](/img/structure/B13436633.png)
![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)



![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)



